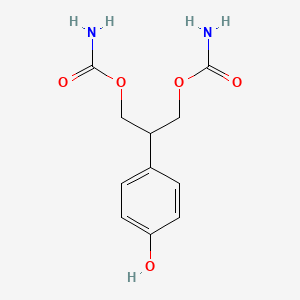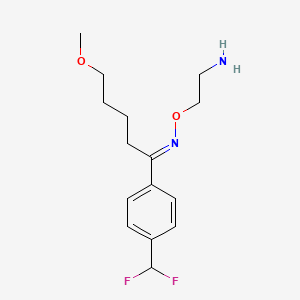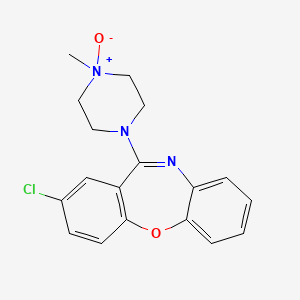
Dexpanthenol impurity F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexpanthenol impurity F, also known as (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone, is a chemical compound that serves as an impurity in the synthesis of dexpanthenol. Dexpanthenol itself is an alcoholic analogue of D-pantothenic acid, which is a component of the B complex vitamins. This compound is involved in the synthesis of coenzyme A and acetylcholine, making it an important compound in biochemical processes .
Méthodes De Préparation
The synthesis of dexpanthenol impurity F involves several steps, starting from the basic raw materials. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a simple organic compound.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Common reagents include acids, bases, and solvents.
Industrial Production: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dexpanthenol impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dexpanthenol impurity F has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in dexpanthenol formulations.
Biology: The compound is studied for its role in biochemical pathways, particularly in the synthesis of coenzyme A and acetylcholine.
Medicine: Research on this compound contributes to the development of pharmaceutical formulations and the assessment of drug purity.
Mécanisme D'action
The mechanism of action of dexpanthenol impurity F involves its role as a precursor in the synthesis of coenzyme A and acetylcholine. The compound is enzymatically cleaved to form pantothenic acid, which is an essential component of coenzyme A. Coenzyme A acts as a cofactor in various enzymatic reactions, facilitating the metabolism of proteins, carbohydrates, and fats. Additionally, acetylcholine synthesis is crucial for neurotransmission and muscle contraction .
Comparaison Avec Des Composés Similaires
Dexpanthenol impurity F can be compared with other similar compounds, such as:
Pantolactone: Another impurity in dexpanthenol synthesis, pantolactone has a similar structure but different functional groups.
Methyl Pantothenate: This compound is a methyl ester of pantothenic acid and serves as an impurity in dexpanthenol formulations.
Pantoic Acid: Pantoic acid is a precursor in the synthesis of pantothenic acid and is structurally related to this compound.
Hopantenic Acid: This compound is an analogue of pantothenic acid and shares similar biochemical properties.
This compound is unique due to its specific role in the synthesis of coenzyme A and acetylcholine, making it an important compound in biochemical and pharmaceutical research.
Propriétés
Numéro CAS |
124402-18-2 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.23 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)









